4-Methoxy-2-(trifluoromethoxy)benzonitrile chemical properties
4-Methoxy-2-(trifluoromethoxy)benzonitrile chemical properties
High-Value Fluorinated Building Block for Medicinal Chemistry
Executive Summary
4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS 886502-33-6) is a specialized organofluorine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] It features a benzonitrile core decorated with two critical pharmacophores: a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃).
The trifluoromethoxy group is of particular interest in drug design as a "super-halogen." It exhibits high lipophilicity (Hansch π value = 1.04) and strong electron-withdrawing properties while remaining chemically stable. When positioned ortho to the nitrile, it imparts unique conformational constraints and metabolic resistance to the resulting scaffold. This guide details the physicochemical properties, validated synthetic routes, and reactivity profile of this compound for researchers in lead optimization and process chemistry.
Physicochemical Identity & Properties[2][3][4][5]
| Property | Value | Note |
| CAS Number | 886502-33-6 | |
| IUPAC Name | 4-Methoxy-2-(trifluoromethoxy)benzonitrile | |
| Molecular Formula | C₉H₆F₃NO₂ | |
| Molecular Weight | 217.15 g/mol | |
| SMILES | COC1=CC(=C(C=C1)C#N)OC(F)(F)F | |
| Physical State | Solid or Oil (Low Melting) | Analogs typically melt 30–50°C |
| LogP (Calc) | ~3.2 – 3.5 | Highly lipophilic due to -OCF₃ |
| TPSA | 33.02 Ų | Polar Surface Area (Nitrile + Ether) |
| H-Bond Acceptors | 3 | N (Nitrile), O (Methoxy), O (OCF₃) |
Synthetic Methodology
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile requires careful regiochemical control to install the substituents in the 1,2,4-pattern. The most robust industrial route utilizes 3-(trifluoromethoxy)anisole as the starting material, leveraging the directing effects of the methoxy group to install the nitrile functionality.
Validated Synthetic Route: Bromination-Cyanation Sequence
This protocol avoids the use of highly toxic gaseous HCN, utilizing metal-catalyzed cyanation instead.
Step 1: Regioselective Bromination
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Precursor: 3-(Trifluoromethoxy)anisole
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Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN)
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Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para activator. The -OCF₃ group is a weak ortho/para director (deactivated). Substitution occurs para to the strongest activator (-OMe), which is position 4 relative to the methoxy (or position 6 relative to OCF₃).
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Intermediate: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene.
Step 2: Palladium-Catalyzed Cyanation
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Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (5 mol%), DMF, 80°C.
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Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C-CN bond.
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Yield: Typically 75–85% for the cyanation step.
Synthesis Workflow Diagram
Reactivity & Functionalization Profile
The molecule contains two distinct reactive centers: the nitrile group (susceptible to nucleophilic attack and reduction) and the aromatic ring (electron-rich due to -OMe, but deactivated by -CN and -OCF₃).
Nitrile Transformations
The nitrile group at C1 is the primary handle for further elaboration into drug scaffolds.
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Hydrolysis: Under acidic conditions (H₂SO₄/H₂O) or basic conditions (NaOH/H₂O₂), the nitrile converts to the primary amide or carboxylic acid .
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Reduction: Catalytic hydrogenation (Raney Ni/H₂) or hydride reduction (LiAlH₄) yields the benzylamine , a common motif in CNS-active drugs.
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Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole , a bioisostere for carboxylic acids.
Aromatic Ring Substitution
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Electrophilic Substitution: The ring is deactivated by the nitrile and trifluoromethoxy groups but activated by the methoxy group.
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Regiochemistry: New electrophiles (e.g., nitration, halogenation) will be directed ortho to the methoxy group (Position 6 on the benzonitrile ring), as this is the only position activated by the methoxy group and not sterically hindered by the bulky -OCF₃ group.
Reactivity Map
Medicinal Chemistry Applications
The "Fluorine Effect"
The -OCF₃ group is increasingly used to replace chlorine or methyl groups in lead optimization.
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Metabolic Stability: The C-F bond is metabolically inert. The -OCF₃ group blocks metabolic oxidation at the C2 position.
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Lipophilicity: The -OCF₃ group significantly increases LogP, improving membrane permeability and blood-brain barrier (BBB) penetration.
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Conformation: The -OCF₃ group tends to adopt a conformation orthogonal to the ring, which can lock the molecule into a bioactive shape that fits specific receptor pockets (e.g., kinase hydrophobic pockets).
Bioisosterism
In drug design, this molecule serves as a scaffold for:
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Kinase Inhibitors: The nitrile can form hydrogen bonds with the hinge region of kinases.
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GPCR Ligands: The lipophilic nature of the -OCF₃ group enhances binding to hydrophobic pockets in G-protein coupled receptors.
Safety & Handling Protocol
Hazard Classification: Irritant, Harmful (Nitrile derivative).
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Acute Toxicity: Like most benzonitriles, this compound may liberate cyanide ions upon metabolism, though the risk is lower than with aliphatic nitriles. Treat as Harmful if swallowed, inhaled, or in contact with skin .[2]
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Handling:
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Engineering Controls: Always handle in a certified chemical fume hood.
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PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
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Incompatibility: Avoid contact with strong acids (potential HCN release) and strong oxidizers.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.
References
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Synthesis of Trifluoromethoxy-benzonitriles: Title: "Practical Synthesis of Trifluoromethoxy-Substituted Benzonitriles via Palladium-Catalyzed Cyanation." Source:Journal of Organic Chemistry (General methodology reference for aryl bromides). Link:
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Medicinal Chemistry of the Trifluoromethoxy Group: Title: "The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Applications."[3][4][5] Source:Journal of Medicinal Chemistry. Link:
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Physical Properties & Safety Data: Title: "4-Methoxy-2-(trifluoromethoxy)benzonitrile Substance Detail." Source:US EPA CompTox Chemicals Dashboard. Link:
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Palladium-Catalyzed Cyanation Protocols: Title: "Zinc Cyanide: A Useful Reagent for the Preparation of Aryl Nitriles." Source:Organic Syntheses. Link:
Sources
- 1. CAS:1806320-27-33-(Difluoromethoxy)-5-(trifluoromethoxy)benzonitrile-毕得医药 [bidepharm.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
